molecular formula C9H10N4O3S B2656833 N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide CAS No. 292644-28-1

N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide

Cat. No. B2656833
CAS RN: 292644-28-1
M. Wt: 254.26
InChI Key: MEZRGMOKHOUUSI-UHFFFAOYSA-N
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Description

“N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide” is a chemical compound with the linear formula C9H10N4O3S . It has a molecular weight of 254.269 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using Fourier transform infrared (FTIR), FT-Raman and quantum chemical computations . The optimized geometry shows a planar structure . Differences in the geometries due to the substitution of the electronegative atom and intermolecular contacts were analyzed .

Scientific Research Applications

Synthesis and Chemical Reactivity

N-methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide has been utilized in the synthesis of complex molecules with potential pharmacological activities. For instance, its derivatives have been synthesized and evaluated for antihypertensive α-blocking activity, revealing some compounds with promising activity and low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008). Additionally, derivatives of this compound have shown potential as antineoplastic agents against leukemia and melanoma, demonstrating the versatility of this compound in drug synthesis (Hrubiec, Shyam, Cosby, Furubayashi, & Sartorelli, 1986).

Material Science and Catalysis

In material science, this compound-related compounds have been applied in the creation of organogels and liquid crystals with columnar order. These materials are significant for developing novel electronic and photonic devices due to their unique self-assembling properties and the potential for controlled molecular orientation (Bai, Wang, Xin, Zhang, Long, Zhang, Qu, & Li, 2007).

Analytical Chemistry Applications

This compound and its derivatives have been explored for their utility in analytical chemistry, such as in the development of new reagents for the determination of aldehydes and ketones. These reagents offer advantages in terms of sensitivity and selectivity, essential for environmental monitoring and food safety analyses (Büldt & Karst, 1999).

Corrosion Inhibition

Research has also demonstrated the application of this compound derivatives as corrosion inhibitors for metals. These compounds offer effective protection in acidic environments, crucial for extending the life of metal structures and components in industrial applications (Krishnaveni, Sampath, Ravichandran, & Jayabalakrishnan, 2015).

Safety and Hazards

Sigma-Aldrich provides this product to researchers as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

1-methyl-3-[(3-nitrobenzoyl)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3S/c1-10-9(17)12-11-8(14)6-3-2-4-7(5-6)13(15)16/h2-5H,1H3,(H,11,14)(H2,10,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZRGMOKHOUUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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